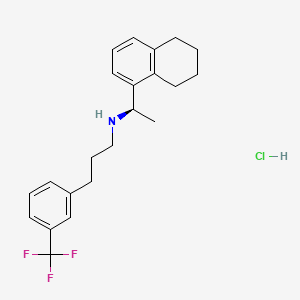

Tetrahydro Cinacalcet Hydrochloride

Description

BenchChem offers high-quality Tetrahydro Cinacalcet Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro Cinacalcet Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h4-5,7,10-11,13,15-16,26H,2-3,6,8-9,12,14H2,1H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYQZFGCGSJOBC-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=C1CCCC2)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229225-43-7 | |

| Record name | 1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229225-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Structural and Functional Divergence: Cinacalcet vs. Tetrahydro Cinacalcet

Executive Summary

In the development of calcimimetics, specifically Cinacalcet Hydrochloride , the control of structural analogues is critical for maintaining pharmaceutical quality. Among the most persistent impurities is Tetrahydro Cinacalcet (often designated as Impurity B in pharmacopoeial monographs).

While Cinacalcet relies on a fully aromatic naphthalene moiety for its pharmacophore binding, Tetrahydro Cinacalcet possesses a partially saturated tetralin (1,2,3,4-tetrahydronaphthalene) core. This saturation event—often a byproduct of catalytic hydrogenation during synthesis—fundamentally alters the molecule's topology, lipophilicity, and spectroscopic signature. This guide provides a rigorous technical analysis of these differences, establishing protocols for their synthesis, separation, and identification.

Molecular Architecture & Topology

The primary distinction between the active pharmaceutical ingredient (API) and its tetrahydro analogue lies in the electron density and planarity of the bicyclic system.

Structural Comparison

-

Cinacalcet (API): Features a naphthalene ring.[1] This system is planar, fully conjugated, and electron-rich, allowing for specific

- -

Tetrahydro Cinacalcet (Impurity): Features a 5,6,7,8-tetrahydronaphthalene (tetralin) ring. Here, the distal ring (relative to the ethylamine attachment) is saturated. This saturation forces the ring into a non-planar, puckered "half-chair" conformation, disrupting the planarity and reducing the surface area available for aromatic stacking.

Physicochemical Divergence Table[2]

| Feature | Cinacalcet (API) | Tetrahydro Cinacalcet (Impurity B) |

| Core Moiety | Naphthalene (Fully Aromatic) | 5,6,7,8-Tetrahydronaphthalene (Tetralin) |

| Hybridization | ||

| Geometry | Planar (Rigid) | Puckered / Half-Chair (Flexible distal ring) |

| Lipophilicity (LogP) | ~4.8 (High) | ~5.2 (Higher due to saturation) |

| Molecular Formula | ||

| Molecular Weight | 357.4 g/mol (Free Base) | 361.4 g/mol (Free Base) |

| CAS Number | 226256-56-0 (HCl) | 66469-40-7 (Generic/Impurity B) |

Structural Visualization (DOT)

Figure 1: Topological comparison highlighting the transition from the planar naphthalene system to the puckered tetralin system.

Synthetic Origins & Mechanistic Formation[3]

The presence of Tetrahydro Cinacalcet is almost exclusively a process-related impurity stemming from the reduction steps used to generate the Cinacalcet backbone.

The Over-Reduction Pathway

The synthesis of Cinacalcet often involves the condensation of 1-(1-naphthyl)ethylamine with an aldehyde, followed by reduction, or the hydrogenation of an unsaturated cinnamic acid derivative.

-

Standard Process: Catalytic hydrogenation (e.g., Pd/C or Raney Nickel) is used to reduce the double bond of the intermediate alkene.

-

Impurity Formation: Under aggressive conditions (High Temperature >50°C, High Pressure >5 bar, or prolonged reaction times), the catalyst attacks the electron-rich naphthalene ring.

-

Regioselectivity: The reduction typically occurs on the distal ring (positions 5,6,7,8) because the ring bearing the ethylamine substituent (position 1) is sterically hindered and electronically deactivated by the alkyl attachment.

Synthesis of the Reference Standard

To validate analytical methods, researchers must synthesize the impurity intentionally.

Protocol: Targeted Hydrogenation of Cinacalcet

-

Reagents: Cinacalcet Free Base (1.0 eq), Methanol (10 V), Raney Nickel (50% w/w loading).

-

Conditions: Pressurize reactor to 15 kg/cm ²

. Heat to 75–80°C. -

Duration: Stir for 16–20 hours (forcing conditions).

-

Workup: Filter catalyst through Celite. Concentrate filtrate.

-

Purification: Crystallize from Heptane/EtOAc to isolate the 5,6,7,8-tetrahydro derivative.

-

Validation: Confirm structure via 1H-NMR (appearance of multiplets at

1.7–2.8 ppm corresponding to the saturated ring).

Analytical Differentiation (HPLC/UPLC)

Distinguishing Cinacalcet from its tetrahydro analogue is challenging due to their similar pKa and UV absorption profiles. However, the difference in hydrophobicity drives the separation.

Chromatographic Behavior

The saturation of the naphthalene ring to tetralin increases the lipophilicity of the molecule.

-

Cinacalcet: Elutes earlier.

-

Tetrahydro Cinacalcet: Elutes later (Stronger interaction with C18 stationary phase).

Validated HPLC Method Parameters

This method is designed to resolve Impurity B from the main peak with a resolution (

| Parameter | Specification |

| Column | C18 (e.g., Waters XBridge or Phenomenex Luna), |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 40% B; 2-15 min: 40% |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 223 nm (Isosbestic point) or 270 nm |

| Column Temp | 30°C |

| Retention Time (Approx) | Cinacalcet: ~8.5 min |

| Relative RT (RRT) | Tetrahydro Cinacalcet: ~1.15 - 1.20 (Elutes after API) |

Analytical Decision Tree (DOT)

Figure 2: Analytical workflow for detecting and confirming the presence of Tetrahydro Cinacalcet.

Regulatory & Toxicological Context

ICH Classification

Tetrahydro Cinacalcet is classified as a Process-Related Impurity .

-

Reporting Threshold: 0.05% (or 0.10% depending on daily dose).

-

Identification Threshold: 0.10%.

-

Qualification Threshold: 0.15%.

Impact on Efficacy

While not typically genotoxic (unlike some nitro-aromatics), the tetrahydro impurity is considered less potent than Cinacalcet. The loss of the planar naphthalene ring disrupts the precise "lock-and-key" fit required for the allosteric modulation of the Calcium-Sensing Receptor (CaSR). Consequently, high levels of this impurity dilute the therapeutic efficacy of the drug product.

Control Strategy

To minimize formation:

-

Catalyst Selection: Use Pd/C instead of Raney Nickel where possible, as Pd/C is often more selective for alkene reduction over ring hydrogenation under controlled conditions.

-

Temperature Control: Maintain hydrogenation temperatures below 50°C.

-

In-Process Control (IPC): Monitor the reaction via HPLC to stop immediately upon consumption of the alkene intermediate, preventing "over-cooking" the aromatic ring.

References

-

European Medicines Agency (EMA). Assessment Report: Cinacalcet Mylan (International Non-proprietary Name: Cinacalcet). Procedure No. EMEA/H/C/002662/0000.[2] Available at: [Link]

-

U.S. Food and Drug Administration (FDA). NDA 021688: Sensipar (cinacalcet) Chemistry Review. Center for Drug Evaluation and Research. Available at: [Link]

-

Council of Europe. Cinacalcet Hydrochloride Monograph 2813. European Pharmacopoeia (Ph.[3][4] Eur.) 10.[3][5]0. Strasbourg, France. Available at: [Link]

-

Sorbera, L.A., et al. "Cinacalcet Hydrochloride: Calcimimetic, Treatment of Hyperparathyroidism." Drugs of the Future, vol. 27, no. 9, 2002, pp. 831. Available at: [Link]

-

Kumar, A., et al. "Process for the preparation of Cinacalcet and its pharmaceutically acceptable salts." Patent WO2008068625A2. World Intellectual Property Organization.[2] Available at:

Sources

- 1. Frontiers | Three Therapeutic Strategies: Cinacalcet, Paricalcitol or Both in Secondary Hyperparathyroidism Treatment in Hemodialysed Patients During 1-Year Observational Study—A Comparison [frontiersin.org]

- 2. veeprho.com [veeprho.com]

- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. diposit.ub.edu [diposit.ub.edu]

Technical Guide: Identification and Control of Cinacalcet Tetrahydro-Impurity

This technical guide details the identification, formation mechanism, and analytical control of the Tetrahydro derivative of Cinacalcet , a critical process-related impurity.

While pharmacopoeial designations (EP/USP) for "Impurity B" can vary—sometimes referring to benzyl analogs or mesylate intermediates—this guide strictly addresses the Tetrahydro-Cinacalcet analog as requested, a common challenge in catalytic hydrogenation processes.

Executive Summary

The isolation and identification of the tetrahydro derivative of Cinacalcet (N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine) represents a significant challenge in CMC (Chemistry, Manufacturing, and Controls). Due to its high structural similarity to the Active Pharmaceutical Ingredient (API), this impurity often exhibits co-elution in standard Reverse Phase HPLC (RP-HPLC) and requires orthogonal detection methods. This guide outlines the mechanistic origin of the impurity and provides a validated analytical framework for its characterization.

Part 1: Molecular Architecture & Mechanistic Origin

Structural Definition

The impurity arises from the partial saturation of the naphthalene moiety within the Cinacalcet structure. Unlike the planar, fully aromatic naphthalene ring in the API, the tetrahydro derivative contains a non-planar, aliphatic cyclohexene-fused ring.

| Feature | Cinacalcet (API) | Tetrahydro-Impurity |

| Formula | ||

| Molecular Weight | 357.4 g/mol | 361.4 g/mol (+4 Da) |

| Naphthalene Ring | Fully Aromatic ( | Partially Saturated (Aromatic/Aliphatic) |

| Hydrophobicity | High | Slightly Higher (Loss of polarizability) |

Root Cause Analysis: Formation Pathway

The formation of the tetrahydro derivative is typically a consequence of non-selective catalytic hydrogenation .

-

Precursor Carryover: The starting material, (R)-1-(1-naphthyl)ethylamine, is often synthesized via hydrogenation. If process parameters (pressure, catalyst load) are aggressive, the naphthalene ring reduces to 5,6,7,8-tetrahydronaphthalene before the amine is even formed. This impurity carries through the coupling step to form Tetrahydro-Cinacalcet.

-

Reductive Amination Over-Reduction: During the final coupling of the naphthyl-amine with the trifluoromethyl-phenyl-aldehyde (reductive amination), the use of heterogeneous catalysts (e.g., Pd/C, Pt/C) can reduce the naphthalene ring of the product if the reaction time is prolonged.

Figure 1: Mechanistic pathway showing competitive reduction leading to the tetrahydro impurity.

Part 2: Analytical Strategy (Identification Protocol)

To distinguish the tetrahydro impurity from the API, a multi-detector approach is required. Standard UV detection is often insufficient due to spectral overlap.

High-Resolution Mass Spectrometry (HRMS)

The "Smoking Gun" for this impurity is the mass shift. The saturation of two double bonds adds 4 hydrogen atoms.

-

Technique: LC-ESI-MS (Positive Mode)

-

API Mass:

358.2 -

Impurity Mass:

362.2 -

Fragmentation Pattern: Both compounds will yield the characteristic 3-(trifluoromethyl)phenyl fragment, but the naphthyl-containing fragment will show the +4 Da shift in the impurity spectrum.

Nuclear Magnetic Resonance (NMR) Elucidation

NMR provides the definitive structural proof. The loss of aromaticity in the naphthalene ring causes a dramatic upfield shift of four protons.

-

Solvent:

or -

Key Diagnostic Signals:

-

API: Shows a complex multiplet of 7 aromatic protons in the naphthalene region (7.3 – 8.2 ppm).

-

Tetrahydro Impurity:

-

Loss: 4 aromatic protons disappear from the 7.3–8.2 ppm region.

-

Gain: New multiplets appear in the aliphatic region (approx. 1.7 – 2.8 ppm), corresponding to the methylene protons (

) of the saturated ring (positions 5, 6, 7, 8).

-

-

HPLC Method Parameters (Separation)

The tetrahydro derivative is slightly more lipophilic than Cinacalcet. A C18 column with a high carbon load is recommended to maximize hydrophobic interaction differences.

| Parameter | Condition |

| Column | C18 Stationary Phase (e.g., Waters XBridge or Agilent Zorbax), |

| Mobile Phase A | 10mM Ammonium Acetate (pH 5.5) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 50% B to 90% B over 20 minutes |

| Detection | UV at 223 nm (Isosbestic point) & MS |

| Elution Order | Cinacalcet elutes first; Tetrahydro-Impurity elutes later (typically RRT ~1.05 - 1.10) |

Figure 2: Step-by-step analytical decision tree for confirming the impurity.

Part 3: Synthesis of Reference Standard

To validate the analytical method (per ICH Q2), you must synthesize the impurity standard.

-

Starting Material: Purchase or synthesize 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethan-1-amine .

-

Coupling: React the starting material with 3-[3-(trifluoromethyl)phenyl]propionaldehyde under reductive amination conditions (using Sodium Cyanoborohydride,

). -

Purification: Isolate via preparative HPLC or flash chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

-

Characterization: Confirm structure via 1H NMR and Mass Spec before using as a quantitative standard.

References

-

European Pharmacopoeia (Ph.[1] Eur.). Cinacalcet Hydrochloride Monograph 2813. (Defines impurity limits and system suitability).

-

Rao, R. N., et al. (2014). "Liquid chromatographic separation, determination and ESI-MS/MS, FT-IR and NMR characterization of the forced degradation products of cinacalcet." Journal of Pharmaceutical and Biomedical Analysis. (Detailed structural elucidation data).

-

Reddy, P. S., et al. (2015).[2] "Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API." Scientia Pharmaceutica. (Provides gradient methods for lipophilic impurities).

-

ChemicalBook. Cinacalcet Impurity B (Tetrahydro-analog data). (Chemical properties and CAS registry data).[1][3][4][5]

Sources

Methodological & Application

Technical Application Note: Synthesis of Tetrahydro Cinacalcet Hydrochloride

Executive Summary & Strategic Context

In the development of Calcimimetics like Cinacalcet HCl, the formation of hydrogenated impurities is a critical quality attribute. Tetrahydro Cinacalcet (often designated as Impurity A or a specific process-related impurity) typically arises during the synthesis of the intermediate 1-(1-naphthyl)ethylamine or during aggressive reductive amination steps involving the final API.[1]

This Application Note provides a validated, high-fidelity synthesis protocol designed for analytical chemists and process engineers requiring gram-scale quantities of this reference standard for HPLC method validation and impurity profiling. Unlike theoretical routes, this protocol utilizes a direct catalytic hydrogenation of Cinacalcet Base , ensuring the retention of the chiral center configuration while selectively saturating the distal aromatic ring of the naphthalene moiety.[1]

Key Technical Challenges Addressed

-

Regioselectivity: Achieving saturation of the 5,6,7,8-positions of the naphthalene ring without reducing the trifluoromethyl-phenyl ring or defluorinating the side chain.[1]

-

Stereochemical Integrity: Preserving the (R)-configuration at the benzylic amine position under hydrogenation conditions.[1]

-

Safety: Managing pyrophoric catalysts (Raney-Ni) and high-pressure hydrogen environments.[1]

Mechanistic Pathway & Reaction Scheme

The synthesis leverages the difference in resonance energy between the substituted and unsubstituted rings of the naphthalene system. Under controlled hydrogenation (Raney-Ni/MeOH), the unsubstituted ring (C5-C8) is kinetically favored for reduction, yielding the 5,6,7,8-tetrahydro derivative while leaving the ring bearing the ethylamine substituent aromatic.

Graphviz Pathway Visualization[1]

Caption: Selective hydrogenation pathway converting Cinacalcet Base to its Tetrahydro derivative, preserving the benzylic chiral center.

Experimental Protocol

Materials & Reagents

| Reagent | Grade | Role | Hazard Note |

| Cinacalcet Base | >99% Purity | Starting Material | Irritant |

| Raney Nickel | Active Catalyst | Hydrogenation Catalyst | Pyrophoric (Store under water) |

| Methanol | HPLC Grade | Solvent | Flammable, Toxic |

| Acetonitrile | HPLC Grade | Solvent (Salting) | Flammable |

| Hydrochloric Acid | 37% (Conc.) | Salt Formation | Corrosive |

| Hydrogen Gas | UHP (99.999%) | Reactant | Explosive |

Step-by-Step Synthesis Procedure

Phase 1: Catalytic Hydrogenation (The Reduction)

Objective: Selective saturation of the naphthalene ring.

-

Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel 316), charge Cinacalcet Base (15.0 g) .

-

Solvation: Add Methanol (150 mL) . Ensure complete dissolution.

-

Catalyst Addition: Carefully add Raney Nickel (10.0 g) as a slurry.[1]

-

Critical Safety: Raney Nickel is pyrophoric when dry.[1] Handle under an inert atmosphere (Argon/Nitrogen) or keep wet.

-

-

Reaction Parameters:

-

Purge the autoclave with Nitrogen (3x) and then Hydrogen (3x).

-

Pressurize to 12–15 kg/cm ² (approx. 12–15 bar) .

-

Heat the reaction mass to 75–80°C .

-

-

Monitoring: Stir at 500-800 RPM for 16 hours .

-

Checkpoint: Monitor consumption of starting material via HPLC (C18 column, Acetonitrile:Buffer). Target <1.0% unreacted Cinacalcet.

-

Phase 2: Workup & Isolation

Objective: Removal of catalyst and isolation of crude base.[1]

-

Filtration: Cool the reaction mass to 25°C. Release hydrogen pressure carefully. Filter the catalyst through a Celite bed under nitrogen atmosphere. Wash the bed with Methanol (30 mL).

-

Disposal: Immediately quench the spent Raney Nickel in water; do not let it dry.

-

-

Concentration: Distill the filtrate under reduced pressure (Vacuum: 500-600 mbar) at a temperature below 50°C to obtain the crude oily residue (approx. 16 g).

-

Base Purification (Optional but Recommended): Crystallize the crude oil from Heptane (100 mL) .

-

Heat to reflux to dissolve, cool slowly to 0-5°C. Filter the solid to obtain high-purity Tetrahydro Cinacalcet Base.[1]

-

Phase 3: Hydrochloride Salt Formation

Objective: Stabilization and final polymorphism control.[1]

-

Dissolution: Dissolve the purified free base in Acetonitrile (25 mL) at 25-30°C.

-

Acidification: Prepare a mixture of Conc. HCl (3.0 g) and Water (50 mL) .[2] Add this dropwise to the acetonitrile solution.

-

Crystallization: Cool the mixture to 0–5°C and stir for 2 hours. The product will precipitate as a white solid.[3]

-

Final Isolation: Filter the solid. Wash with cold water (20 mL).

-

Drying: Dry under vacuum at 45–50°C for 8 hours.

Yield: ~10-12 g (65-75%) Target Purity: >96.5% (HPLC)

Process Workflow Diagram

Caption: Operational workflow for the synthesis and isolation of Tetrahydro Cinacalcet HCl.[1][4]

Characterization & Quality Control

To validate the identity of the synthesized impurity, the following analytical attributes must be confirmed.

HPLC Purity Profile[1][10]

-

Column: C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5µm).[1]

-

Mobile Phase: Gradient of Phosphate Buffer (pH 3.[1]0) and Acetonitrile.[2]

-

Retention Time (RT): Tetrahydro Cinacalcet typically elutes earlier than Cinacalcet due to the loss of aromaticity (reduced pi-pi interaction with the stationary phase).[1]

-

Acceptance Criteria: Purity > 95.0% area normalization.

Structural Confirmation (NMR)[11]

-

1H NMR (DMSO-d6):

-

Look for the disappearance of the specific aromatic protons of the naphthalene ring (C5-C8).

-

Appearance of multiplet signals in the aliphatic region (approx. 1.7 - 2.8 ppm) corresponding to the 8 protons of the tetrahydronaphthalene ring.

-

Retention of the doublet/multiplet for the chiral methyl group (approx 1.5 ppm).

-

Mass Spectrometry[1]

-

Technique: ESI-MS (Positive Mode).[1]

-

Parent Ion: [M+H]+ expected at m/z ~364.2 (Free Base).

-

Differentiation: Cinacalcet Base [M+H]+ is ~358.[1]2. The mass shift of +4 to +6 units (depending on exact hydrogenation extent, usually +4 for tetrahydro) confirms the structure.

References

-

ChemicalBook. Cinacalcet Impurity Synthesis - Example 14: Preparation of Tetrahydro Cinacalcet Hydrochloride. Retrieved from

-

National Institutes of Health (NIH). A novel asymmetric synthesis of cinacalcet hydrochloride (Beilstein J Org Chem). Discusses impurity formation and hydrogenation conditions. Retrieved from

-

Veeprho. Cinacalcet Impurity 14 and Tetrahydro Impurities Reference Standards. Retrieved from

-

European Patent Office. Process for cinacalcet hydrochloride and intermediates (EP2593422B1).[1] Details on reductive amination and impurity profiles. Retrieved from

-

SynThink Chemicals. Cinacalcet EP Impurities & USP Related Compounds.[1] Retrieved from

Disclaimer: This protocol involves hazardous chemicals and high-pressure reactions.[1] It should only be performed by qualified personnel in a properly equipped laboratory.[1]

Sources

Introduction: The Analytical Imperative for Cinacalcet

An In-Depth Technical Guide to the Bioanalytical Quantification of Cinacalcet in Human Plasma using LC-MS/MS

Cinacalcet (marketed as Sensipar® and Mimpara®) is a calcimimetic agent that modulates the activity of the calcium-sensing receptor (CaSR) in the parathyroid gland.[1][2] It is primarily indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis and for hypercalcemia in patients with parathyroid carcinoma.[1][2][3] Accurate quantification of Cinacalcet in biological matrices is paramount for pharmacokinetic/pharmacodynamic (PK/PD) modeling, bioequivalence studies, and therapeutic drug monitoring.[4] LC-MS/MS stands as the gold standard for this purpose due to its high sensitivity, selectivity, and reproducibility.[4][5][6]

This application note details a robust LC-MS/MS method for the determination of Cinacalcet in human plasma, underpinned by established bioanalytical method validation principles as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][7][8][9][10]

Method Overview: A Validated Approach

The described method employs a simple and efficient protein precipitation technique for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (IS), such as Cinacalcet-d3 or Cinacalcet-d4, is utilized to ensure accuracy and precision by compensating for matrix effects and variability in sample processing.[4][11][6]

Workflow Diagram

Caption: Overall workflow for the analysis of Cinacalcet in human plasma.

Experimental Protocol

Materials and Reagents

-

Cinacalcet Hydrochloride reference standard

-

Cinacalcet-d3 or Cinacalcet-d4 (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (≥98%) or Ammonium Formate

-

Ultrapure Water

-

Drug-free human plasma with K2-EDTA as anticoagulant

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Cinacalcet and the internal standard in methanol.

-

Working Standard Solutions: Serially dilute the Cinacalcet stock solution with 50:50 (v/v) methanol/water to prepare working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the IS stock solution with 50:50 (v/v) methanol/water to a final concentration of, for example, 10 ng/mL.

Calibration Standards and Quality Controls

Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into drug-free human plasma (e.g., 5 µL of working solution into 95 µL of plasma).[6]

-

Calibration Curve Range: A typical range is 0.1 to 50 ng/mL.[6]

-

QC Levels: Prepare at least four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Protein Precipitation

This method is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[6][12]

-

Pipette 50 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube.

-

Add 150 µL of the internal standard working solution in acetonitrile. The acetonitrile acts as the protein precipitating agent.

-

Vortex the mixture for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| LC System | High-performance liquid chromatography system | Ensures reproducible retention times and peak shapes. |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) | Provides good retention and separation for Cinacalcet. |

| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Formate | Acidified mobile phase promotes protonation for positive ESI. |

| Mobile Phase B | Methanol or Acetonitrile | Organic solvent for gradient elution. |

| Flow Rate | 0.4 - 0.6 mL/min | Balances analysis time with chromatographic efficiency. |

| Gradient Elution | A time-programmed gradient from low to high organic phase | Ensures elution of the analyte with a good peak shape and separation from matrix components. |

| Injection Volume | 5 - 10 µL | A smaller volume can minimize matrix effects. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |

Table 2: Mass Spectrometric Conditions

| Parameter | Recommended Setting | Rationale |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Enables highly selective and sensitive MRM experiments. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Cinacalcet readily forms positive ions. |

| MRM Transitions | See Table 3 | Specific precursor-to-product ion transitions provide high selectivity. |

| Ion Source Temp. | ~500°C | Optimized for efficient desolvation. |

| Collision Gas | Argon | Used for collision-induced dissociation in the collision cell. |

| Dwell Time | ~100 ms per transition | Sufficient time to acquire enough data points across the chromatographic peak. |

Table 3: MRM Transitions for Cinacalcet and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cinacalcet | 358.2 | 155.1 | -17 |

| Cinacalcet-d3 | 361.2 | 158.1 | -17 |

| Cinacalcet-d4 | 362.3 | 155.0 | Optimized for system |

Note: Collision energies should be optimized for the specific instrument being used. The transition of m/z 358.2 → 155.1 for Cinacalcet corresponds to a characteristic fragmentation pattern.[4][6][13]

Method Validation: Ensuring Trustworthiness

A full validation of the bioanalytical method must be performed to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines such as the ICH M10.[7][8][14]

Key Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.

-

Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of four concentration levels on different days. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.[11][5]

-

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used. The correlation coefficient (r²) should be >0.99.[4]

-

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution.

-

Stability: The stability of Cinacalcet in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -70°C.[3]

Data Analysis and Interpretation

The concentration of Cinacalcet in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thereby improving the accuracy and precision of the quantification.

Conclusion

The LC-MS/MS protocol detailed in this application note provides a sensitive, selective, and robust method for the quantification of Cinacalcet in human plasma. The simplicity of the protein precipitation sample preparation makes it suitable for high-throughput analysis. Adherence to the principles of bioanalytical method validation is essential to ensure the generation of reliable and reproducible data for regulatory submissions and clinical research. While this method is specific to Cinacalcet, the workflow and validation principles serve as a solid foundation for developing a method for related metabolites like Tetrahydro Cinacalcet, which would require specific optimization of mass spectrometric parameters and chromatographic conditions.

References

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. [Link]

-

Cangemi, G., Barco, S., Verrina, E., Scurati, S., Melioli, G., & Della Casa Alberighi, O. (2013). Micromethod for Quantification of Cinacalcet in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry Using a Stable Isotope-Labeled Internal Standard. Therapeutic Drug Monitoring, 35(1), 113-118. [Link]

-

Li, L. L., Chen, C., Cheng, Z. N., et al. (2019). An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers. Biomedical Chromatography, 33(10), e4631. [Link]

-

Lu, H., Guo, T., Wen, X., et al. (2023). Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma. Heliyon, 9(6), e17106. [Link]

-

Nirogi, R., Kandikere, V., Ajjala, D., Bhyrapuneni, G., & Muddana, N. (2011). Quantification of cinacalcet by LC–MS/MS using liquid–liquid extraction from 50μL of plasma. Journal of Chromatography B, 879(24), 2417-2422. [Link]

-

Padhi, D., & Salfi, M. (2009). Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride. Clinical Pharmacokinetics, 48(5), 303-315. [Link]

-

Teva Canada Limited. (2016). Product Monograph PrTEVA-CINACALCET. [Link]

-

U.S. Food and Drug Administration. (2004). NDA 21-688 Cinacalcet HCl Medical Review. [Link]

-

Schappacher-Tilpa, G., Fuertinger, D. H., & Kotanko, P. (2015). A Multi-Compartment Model Capturing the Pharmacokinetics of the Calcimimetic Cinacalcet. Kidney and Blood Pressure Research, 40(5), 488-497. [Link]

-

Zhang, M., et al. (2021). Pharmacogenetic and safety analysis of cinacalcet hydrochloride in healthy Chinese subjects. Annals of Translational Medicine, 9(18), 1469. [Link]

Sources

- 1. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Pharmacogenetic and safety analysis of cinacalcet hydrochloride in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 11. (PDF) Micromethod for Quantification of Cinacalcet in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry Using a Stable Isotope-Labeled Internal Standard [academia.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. ovid.com [ovid.com]

- 14. bioanalysis-zone.com [bioanalysis-zone.com]

Application Note: High-Selectivity Solid-Phase Extraction of Tetrahydro Cinacalcet from Biological Matrices

Here is a detailed Application Note and Protocol guide for the Solid-Phase Extraction (SPE) of Tetrahydro Cinacalcet, designed for researchers and bioanalytical scientists.

Introduction & Scientific Context

Tetrahydro Cinacalcet (N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine) is a critical process-related impurity and potential metabolite of the calcimimetic drug Cinacalcet .[1]

The structural difference between the parent drug and this impurity lies in the partial hydrogenation of the naphthalene ring. While Cinacalcet possesses a fully aromatic naphthalene moiety, the tetrahydro analog has a saturated ring fused to the aromatic ring. This saturation subtly alters the lipophilicity (LogP) and three-dimensional conformation but leaves the secondary amine (pKa ~9.5) intact.[1]

The Analytical Challenge

-

High Protein Binding: Cinacalcet is >95% protein-bound, requiring aggressive disruption during extraction.[1]

-

Structural Similarity: The physicochemical properties (pKa, solubility) of the impurity are nearly identical to the parent, making differential extraction difficult.

-

Matrix Interference: In LC-MS/MS, residual phospholipids from plasma often co-elute with lipophilic amines, causing ion suppression.[1]

Why SPE? While Liquid-Liquid Extraction (LLE) is common for Cinacalcet, it often fails to fully remove phospholipids.[1] This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) .[1][2] This mechanism "locks" the basic amine of the analyte to the sorbent via ionic interaction, allowing the use of 100% organic solvents to wash away neutral interferences (including the parent drug's neutral degradants) before elution.

Method Development Strategy

The selection of the SPE sorbent is dictated by the basicity of the secondary amine. The following decision logic illustrates the scientific basis for choosing MCX over standard Reversed-Phase (HLB/C18).

Figure 1: Decision matrix for selecting Mixed-Mode Cation Exchange (MCX) for Tetrahydro Cinacalcet.

Detailed Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (Gold Standard)

Recommended for Plasma/Serum (PK Studies)[1]

Sorbent: Polymeric Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C), 30 mg/1 cc cartridge or 96-well plate.[1]

| Step | Reagent / Solvent | Volume | Critical Scientific Rationale |

| 1. Pre-treatment | 4% H₃PO₄ in Water | 1:1 (v/v) | Acidification (pH < 2) ensures the secondary amine is fully protonated (positively charged) to bind with the sulfonate groups on the sorbent. Also disrupts protein binding.[1] |

| 2. Conditioning | Methanol | 1 mL | Activates the polymeric surface and ligands. |

| 3. Equilibration | Water | 1 mL | Prepares the sorbent to receive the aqueous sample. |

| 4. Load | Pre-treated Sample | ~500 µL | Apply sample at a slow flow rate (1 mL/min) to maximize ion-exchange interaction.[1] |

| 5. Wash 1 | 2% Formic Acid in Water | 1 mL | Removes hydrophilic interferences, salts, and proteins. Keeps analyte charged. |

| 6. Wash 2 | 100% Methanol | 1 mL | Crucial Step: Removes neutral lipophilic interferences and phospholipids. The analyte remains bound by ionic charge, so it does not elute. |

| 7. Elution | 5% NH₄OH in MeOH | 2 x 250 µL | High pH (>11) neutralizes the amine (deprotonation), breaking the ionic bond and releasing the analyte into the organic solvent. |

| 8. Post-Treatment | Nitrogen Evaporation | N/A | Evaporate to dryness at 40°C. Reconstitute in Mobile Phase (e.g., 50:50 MeOH:H₂O + 0.1% FA).[1] |

Protocol B: Reversed-Phase (Alternative)

Recommended for Formulation/QC (Cleaner Matrices)[1]

Sorbent: Polymeric HLB (Hydrophilic-Lipophilic Balance), 30 mg.[1]

-

Dilute sample 1:1 with water.[1]

-

Condition with 1 mL MeOH, then 1 mL Water.

-

Load sample.

-

Wash with 5% Methanol in Water (Do not use high organic, or analyte will elute).[1]

-

Elute with 100% Methanol.

-

Note: This method is less selective than Protocol A and may co-extract more matrix components.

-

Chromatographic Separation (LC-MS/MS)[1][3][4][5][6]

SPE cleans the matrix, but the LC column must separate Tetrahydro Cinacalcet from Cinacalcet. Due to the saturation of the naphthalene ring, the "Tetrahydro" impurity has slightly different

-

Column: Phenyl-Hexyl or Biphenyl phases are superior to C18 for this separation because they exploit the difference in aromaticity between the naphthalene (parent) and tetrahydronaphthalene (impurity) rings.[1]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate for pH stability).

-

B: Acetonitrile (MeOH increases pressure but may offer different selectivity).[1]

-

-

Gradient:

-

0-1 min: 30% B[1]

-

1-5 min: Ramp to 90% B

-

5-7 min: Hold 90% B

-

7.1 min: Re-equilibrate.

-

Workflow Visualization

The following diagram details the specific chemical interactions occurring inside the MCX cartridge during Protocol A.

Figure 2: Mechanism of action during Mixed-Mode Cation Exchange extraction.

Validation & Troubleshooting

Acceptance Criteria (Bioanalytical Method Validation)

-

Recovery: > 80% (consistent across Low, Mid, High QC).

-

Matrix Effect: 90-110% (evaluated by post-column infusion).[1]

-

Selectivity: No interfering peaks at the retention time of Tetrahydro Cinacalcet in blank plasma.[3]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Incomplete Elution | Ensure Elution solvent is fresh (NH₄OH is volatile).[1] Increase elution volume or % NH₄OH (up to 10%). |

| Low Recovery | Breakthrough during Load | Sample pH was too high.[1] Ensure pre-treatment with H₃PO₄ brings pH < 3.[1] |

| High Backpressure | Protein Precipitation | Centrifuge samples after acid addition but before loading onto the cartridge. |

| Ion Suppression | Phospholipid Leakage | Ensure the Wash 2 step utilizes 100% Methanol .[2] Do not dilute the wash solvent.[1] |

References

-

Waters Corporation. "Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX." Waters Application Notes. Link

-

Nirogi, R., et al. "Quantification of cinacalcet by LC-MS/MS using liquid-liquid extraction from 50 μL of plasma."[1][4] Journal of Pharmaceutical and Biomedical Analysis, 2012. Link

-

European Medicines Agency (EMA). "Cinacalcet Mylan: Assessment Report - Impurity Profiling."[1] EMA Public Assessment Reports.[1] Link

-

Phenomenex. "Solid Phase Extraction (SPE) Method Development for Basic Drugs using Strata-X-C." Phenomenex Technical Guide. Link

-

U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry."[1] FDA Regulatory Guidelines. Link

Sources

Application Note: A Validated Thin-Layer Chromatography Method for the Rapid Screening of Tetrahydro Cinacalcet

Abstract

This application note presents a detailed protocol for the separation and identification of Tetrahydro Cinacalcet from its parent compound, Cinacalcet, using Thin-Layer Chromatography (TLC). This method is designed for researchers, scientists, and drug development professionals engaged in the synthesis, process monitoring, or degradation studies of Cinacalcet. The protocol is built on the principles of normal-phase chromatography, leveraging the polarity difference between the aromatic Cinacalcet and its more polar, hydrogenated analogue, Tetrahydro Cinacalcet. This document provides a step-by-step methodology, including the preparation of materials, chromatographic development, visualization techniques, and a comprehensive guide to method validation, ensuring trustworthiness and reproducibility of the results.

Introduction and Scientific Rationale

Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor and is used in the treatment of hyperparathyroidism.[1] During its synthesis, or as a result of degradation, related substances may be formed.[2][3] One such potential impurity is Tetrahydro Cinacalcet, which would result from the partial hydrogenation of the naphthalene ring system of Cinacalcet. The reduction of one of the aromatic rings in the naphthalene moiety to a tetralin structure would significantly alter the molecule's physicochemical properties, most notably its polarity.

Thin-Layer Chromatography (TLC) is a planar chromatographic technique widely employed in pharmaceutical analysis for its simplicity, speed, and cost-effectiveness.[4] It is an invaluable tool for monitoring reaction progress, identifying impurities, and assessing the purity of drug substances.[5] The principle of TLC separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase.[6]

This application note describes a TLC method developed to effectively resolve Cinacalcet from the more polar Tetrahydro Cinacalcet. The choice of a silica gel stationary phase and a tailored mobile phase containing a basic modifier is explained by the chemical nature of these secondary amines.[7][8] The inclusion of a basic component in the mobile phase is crucial for preventing the common issue of spot tailing with amine compounds on acidic silica gel surfaces, thereby ensuring sharp and well-defined chromatographic spots.

Chemical Structures and Chromatographic Behavior

The successful separation of Cinacalcet and Tetrahydro Cinacalcet by TLC is predicated on the difference in their polarities. The hydrogenation of the naphthalene ring in Cinacalcet to form Tetrahydro Cinacalcet disrupts the planarity and aromaticity of that ring system, leading to an increase in the molecule's overall polarity. Consequently, Tetrahydro Cinacalcet is expected to have a stronger interaction with the polar silica gel stationary phase, resulting in a lower retention factor (Rf) compared to the less polar Cinacalcet.

Caption: Chemical structures of Cinacalcet and the hypothesized Tetrahydro Cinacalcet.

Detailed Application Protocol

This protocol provides a comprehensive, step-by-step guide for the TLC screening of Tetrahydro Cinacalcet.

Materials and Reagents

| Item | Specification |

| TLC Plates | Silica gel 60 F254, glass or aluminum backed, 20 x 20 cm |

| Cinacalcet Standard | Reference standard of known purity |

| Test Sample | Solution containing or suspected to contain Cinacalcet and Tetrahydro Cinacalcet |

| Methanol | HPLC grade |

| Toluene | HPLC grade |

| Ethyl Acetate | HPLC grade |

| Triethylamine | Reagent grade |

| Potassium Permanganate | Reagent grade |

| Sodium Carbonate | Reagent grade |

| Distilled Water | |

| Glass Capillary Tubes | For spotting |

| TLC Developing Chamber | With a tight-fitting lid |

| Filter Paper | Whatman No. 1 or equivalent |

| UV Lamp | With short (254 nm) and long (365 nm) wavelength capabilities |

| Spray Bottle | For reagent application |

| Hot Plate or Oven | For plate heating |

Preparation of Solutions

-

Standard Solution (0.5 mg/mL): Accurately weigh 5 mg of Cinacalcet reference standard and dissolve it in 10 mL of methanol.

-

Test Solution (0.5 mg/mL): Prepare a solution of the test sample in methanol at an approximate concentration of 0.5 mg/mL.

-

Mobile Phase: In a suitable container, prepare a mixture of Toluene:Ethyl Acetate:Triethylamine in a ratio of 70:30:1 (v/v/v) . Prepare this solution fresh daily.

-

Visualization Reagent (Potassium Permanganate Stain): Dissolve 1.5 g of potassium permanganate and 10 g of sodium carbonate in 200 mL of distilled water. This solution should be stored in a dark bottle.

Chromatographic Procedure

The entire workflow is designed to ensure optimal separation and clear visualization.

Caption: Experimental workflow for the TLC analysis of Tetrahydro Cinacalcet.

-

Plate Preparation: Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the TLC plate. Do not gouge the silica layer.

-

Sample Application: Using a glass capillary tube, apply 1-2 µL of the standard and test solutions as small, discrete spots on the origin line. Ensure the spots are small and uniform for better resolution. Allow the solvent to evaporate completely between applications if multiple applications are needed to achieve the desired concentration.

-

Chamber Saturation: Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper, saturated with the mobile phase, along the inner wall of the chamber. Close the lid and allow the chamber to saturate for at least 20 minutes. This ensures a uniform vapor environment and improves the reproducibility of the separation.

-

Plate Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the level of the mobile phase. Close the lid and allow the mobile phase to ascend the plate by capillary action.

-

Drying: Once the solvent front has traveled approximately 80-90% of the plate height, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization and Data Analysis

-

UV Visualization: View the dried plate under a UV lamp at 254 nm. Compounds containing a chromophore will appear as dark spots against the fluorescent green background of the plate.[9] Circle the observed spots with a pencil.

-

Chemical Staining: For enhanced visualization, evenly spray the plate with the potassium permanganate solution. Oxidizable compounds, such as the secondary amines in Cinacalcet and Tetrahydro Cinacalcet, will appear as yellow to brown spots on a purple background.[10] Gentle heating of the plate on a hot plate may be required to accelerate the color development.

-

Rf Value Calculation: The retention factor (Rf) is a key parameter for compound identification.[11] It is calculated using the following formula:

Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)

Calculate the Rf values for the spots in both the standard and test lanes. The Tetrahydro Cinacalcet spot should have a significantly lower Rf value than the Cinacalcet spot.

| Compound | Expected Rf Value | Appearance under UV (254 nm) | Appearance with KMnO4 Stain |

| Cinacalcet | ~0.6 - 0.7 | Dark spot | Yellow-brown spot |

| Tetrahydro Cinacalcet | ~0.3 - 0.4 | Dark spot | Yellow-brown spot |

Note: The expected Rf values are estimates and may vary depending on the specific experimental conditions.

Method Validation: A Self-Validating System

To ensure the reliability and trustworthiness of this TLC method for its intended purpose, a validation protocol should be followed in accordance with the International Council for Harmonisation (ICH) guidelines.

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the clear separation of the Tetrahydro Cinacalcet spot from the Cinacalcet spot.

-

Linearity: A series of dilutions of a standard solution should be spotted on the plate to demonstrate a linear relationship between the concentration and the spot intensity (which can be semi-quantitatively assessed by visual comparison or quantitatively by densitometry).

-

Accuracy: The accuracy can be assessed by spiking a sample with a known quantity of the standard and observing the recovery.

-

Precision:

-

Repeatability: The same analyst should run multiple replicates of the same sample on the same day to assess the variation in Rf values.

-

Intermediate Precision: The analysis should be repeated by a different analyst on a different day to assess the reproducibility of the method.

-

-

Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. This is typically determined by serial dilutions of the standard solution until the spot is barely visible.

-

Robustness: The reliability of the method with respect to deliberate variations in method parameters, such as the composition of the mobile phase (e.g., ±2% in solvent ratios), saturation time, and development distance.

Troubleshooting

| Problem | Possible Cause | Solution |

| Spots are streaking | Sample is too concentrated; Compound is interacting too strongly with the silica gel. | Dilute the sample; Ensure the mobile phase contains triethylamine to neutralize active sites on the silica. |

| Rf values are too high/low | The mobile phase is too polar/non-polar. | Adjust the ratio of toluene to ethyl acetate. Increase toluene for lower Rf, increase ethyl acetate for higher Rf. |

| Poor separation | Spots are too large; Chamber was not saturated. | Apply smaller spots; Ensure the chamber is fully saturated before developing the plate. |

| No spots are visible | Sample concentration is too low; Compound is not UV active or does not react with the stain. | Concentrate the sample; Use a different visualization technique. |

Conclusion

The TLC method detailed in this application note provides a rapid, reliable, and cost-effective tool for the screening of Tetrahydro Cinacalcet in the presence of Cinacalcet. The scientific rationale behind the choice of stationary phase, mobile phase, and visualization techniques ensures a robust separation. By following the outlined protocol and validation guidelines, researchers and drug development professionals can confidently implement this method for routine analysis in a variety of laboratory settings.

References

- Pharmaceutical Technology. (2025).

- Study Mind. (2022). Amines - Properties and Reactivity of Amines (A-Level Chemistry).

- Benchchem. (2025). stability of cinacalcet-d4 hydrochloride in solution and storage.

- Fiebig, L., & Hoogmartens, J. (2016). Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). Synthesis, 48(04), 465-474.

- Patel, M. J., et al. (2020). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cinacalcet Hydrochloride in Bulk and Their Formulations. Emergent Life Sciences Research, 6(1), 38-48.

- Reddy, G. S., et al. (2014). Liquid chromatographic separation, determination and ESI-MS/MS, FT-IR and NMR characterization of the forced degradation products of cinacalcet. Analytical Methods, 6(15), 5954-5964.

- European Journal of Biomedical and Pharmaceutical Sciences. (2026). A validated stability indicating RP-HPLC method for the related substance of cinacalcet hydrochloride.

- Darwish, I. A., et al. (2014). Summary of Forced Degradation of Cinacalcet Hydrochloride under Different Stress Conditions.

- REACH Devices, LLC. (n.d.). TLC stains.

- Google Patents. (2008).

- Ali, M., & Agrawal, V. K. (2002). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Indian Chemical Society, 79(9), 779-780.

- ResearchGate. (2025). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde | Request PDF.

- Google Patents. (2015). CN104592037A - Synthesis method of cinacalcet.

- MDPI. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.

- Sciencemadness.org. (2017).

- Searle Separations Department. (n.d.).

- Beilstein Journals. (2012). A novel asymmetric synthesis of cinacalcet hydrochloride.

- ResearchGate. (2015). The TLC plate showing dansylation of primary and secondary amines, and... | Download Scientific Diagram.

- Chemistry LibreTexts. (2022). 2.

- EPFL. (n.d.).

- CHEM 344. (n.d.).

- Chemistry Hall. (2020).

- Study Mind. (2022). Amines - Properties and Reactivity of Amines (A-Level Chemistry).

- A-Level Chemistry. (n.d.). Amines: Biological Roles, Physiological Effects, and Chemical Properties.

- BYJU'S. (n.d.). Physical Properties of Amines.

- Wikipedia. (n.d.). Amine.

- AGA Analytical. (n.d.).

- Chemistry LibreTexts. (2022).

- Khan Academy. (2013).

- Study.com. (2021).

- Taylor & Francis Online. (2007). Full article: Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenylamine and p-dimethylaminobenzaldehyde.

- AMINES. (2020). AMINES.

- Wikipedia. (n.d.). Cinacalcet.

Sources

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. studymind.co.uk [studymind.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydro Cinacalcet LC-MS Analysis

Welcome to the technical support center for the analysis of Tetrahydro Cinacalcet via Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to baseline noise, ensuring high-quality, reproducible data. As Senior Application Scientists, we have compiled this guide based on extensive field experience and established scientific principles.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding baseline noise in Tetrahydro Cinacalcet LC-MS analysis.

Q1: What is considered "high" baseline noise in an LC-MS analysis?

A1: While there isn't a universal value, a good signal-to-noise ratio (S/N) is generally considered to be at least 3:1 for the limit of detection (LOD) and 10:1 for the limit of quantification (LOQ).[1] If your baseline noise is significantly impacting your ability to achieve these ratios for your lowest concentration standards, it's considered high.

Q2: My baseline is noisy only when I run a gradient. What's the likely cause?

A2: This often points to a contaminated mobile phase, particularly the aqueous component, or a significant difference in the UV absorbance of your mobile phase components if you are also monitoring with a UV detector.[2][3][4] Impurities can accumulate on the column during equilibration and elute as "ghost peaks" or a rising baseline during the gradient.[5]

Q3: Can my choice of mobile phase additives affect baseline noise?

A3: Absolutely. While volatile buffers like ammonium formate or acetate are necessary for LC-MS, their purity is critical.[5][6] Using non-volatile buffers such as phosphates will cause precipitation in the MS source, leading to significant contamination and noise.[5] Even high-quality additives can sometimes be a source of contamination.

Q4: I see random spikes in my baseline. What could be the cause?

A4: Random spikes are often due to air bubbles in the system or electrical interference.[1][7] Ensure your mobile phases are thoroughly degassed and check for loose fittings that could introduce air. Also, ensure the LC-MS system is on a stable power supply and away from other electronic equipment that could cause interference.

Q5: Why is my baseline drifting upwards or downwards?

A5: Baseline drift can be caused by several factors, including changes in mobile phase composition, temperature fluctuations, or a contaminated column.[2][8] If the column temperature is not stable, it can cause the baseline to drift. A contaminated column can also lead to a gradual increase in the baseline as contaminants slowly bleed off.

In-Depth Troubleshooting Guides

This section provides systematic approaches to identifying and resolving the root causes of baseline noise in your Tetrahydro Cinacalcet LC-MS analysis.

Guide 1: Mobile Phase and Solvent Quality

The quality of your mobile phase is paramount for sensitive LC-MS analysis.[5][9] Contaminants in your solvents or additives can lead to high background noise, adduct formation, and ghost peaks.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for mobile phase related noise.

Detailed Steps:

-

Prepare Fresh Mobile Phase: Always use freshly prepared mobile phases.[6] Avoid "topping off" old solvent bottles, as this can concentrate contaminants.[9][10]

-

Use High-Purity Reagents: Utilize LC-MS grade solvents (e.g., water, methanol, acetonitrile) and additives (e.g., ammonium formate, formic acid).[5][11] Published methods for the related compound, Cinacalcet, have successfully used a methanol-water-ammonium formate system or a mobile phase of water with formic acid and acetonitrile-water with formic acid.[12][13][14]

-

Test Individual Solvents: If you suspect a contaminated solvent, run each solvent individually through the system (bypassing the column initially) to identify the source of the noise.

-

Check Water Quality: Water is a common source of contamination.[3] Ensure your water purification system is properly maintained and delivering 18.2 MΩ·cm resistivity water.

-

Evaluate Additives: If possible, try a new lot of mobile phase additives. Contaminants in acids, bases, or salts can contribute to baseline noise.

Solvent Quality Comparison:

| Solvent Grade | Typical Purity | Recommended Use | Potential Issues if Not Used |

| LC-MS Grade | >99.9% | Strongly Recommended | High background noise, adduct formation, ion suppression |

| HPLC Grade | >99.8% | Acceptable for less sensitive methods | Increased risk of baseline noise and ghost peaks[9] |

| Reagent Grade | Variable | Not Recommended | Significant contamination, potential for system damage |

Guide 2: LC System and Hardware

The components of your LC system can also be a significant source of baseline noise. Regular maintenance is crucial for optimal performance.[15][16]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for LC system hardware.

Detailed Steps:

-

Check for Leaks: Visually inspect all fittings and connections for any signs of leaks. Leaks can introduce air and cause pressure fluctuations, leading to a noisy baseline.

-

Pump Performance: A faulty pump can cause pressure fluctuations and an unstable baseline.[3] Check the pump pressure trace for any irregularities. Worn pump seals are a common cause of such issues.[17]

-

Degassing: Ensure your online degasser is functioning correctly. Inadequate degassing can lead to air bubbles in the detector, causing sharp spikes in the baseline.[3][7][8]

-

In-line Filters and Frits: Clogged in-line filters or column frits can cause pressure fluctuations and baseline noise.[18] Replace these components regularly as part of your preventive maintenance schedule.

-

Column Contamination: A contaminated column can be a source of persistent baseline noise and ghost peaks.[3] To diagnose this, replace the column with a union and observe the baseline. If the noise disappears, the column is the likely culprit.

-

Mass Spectrometer Source: A dirty MS source can be a major contributor to high background noise.[15] Follow the manufacturer's instructions for cleaning the ion source.

Preventive Maintenance Schedule:

| Component | Frequency | Action |

| Mobile Phase | Daily | Prepare fresh |

| In-line Filters | Monthly (or as needed) | Replace |

| Pump Seals | Annually (or as needed) | Replace |

| MS Source | As needed (based on performance) | Clean according to manufacturer's guidelines |

Guide 3: Method and Environmental Factors

Your analytical method and laboratory environment can also influence baseline noise.

Troubleshooting Workflow:

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]

- 6. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. sepscience.com [sepscience.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. support.waters.com [support.waters.com]

- 11. zefsci.com [zefsci.com]

- 12. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labtechsupport.com [labtechsupport.com]

- 16. lcms.cz [lcms.cz]

- 17. agilent.com [agilent.com]

- 18. agilent.com [agilent.com]

Preventing thermal degradation of Tetrahydro Cinacalcet samples

Subject: Preventing Thermal & Oxidative Degradation of Tetrahydro Cinacalcet (THC) Samples

Case ID: THC-STAB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Tetrahydro Cinacalcet (THC) is a critical process-related impurity and metabolite analog of Cinacalcet. Chemically, it differs from the parent drug by the hydrogenation of the naphthalene ring, forming a tetralin (1,2,3,4-tetrahydronaphthalene) moiety.

The Stability Challenge: Unlike the parent Cinacalcet, THC possesses a benzylic carbon within a saturated ring (the tetralin system). This structural feature makes it significantly more susceptible to radical autoxidation and thermal dehydrogenation (re-aromatization) than the parent compound. Standard handling protocols for Cinacalcet are insufficient for THC.

This guide provides the protocols required to arrest these degradation pathways during analytical workflows.

Module 1: Solid State Storage & Handling

Q: I received the THC reference standard. The Certificate of Analysis (CoA) says "Store at 2-8°C," but my lab ambient temp is 25°C. Is short-term exposure okay?

A: Avoid if possible. While brief excursions (hours) are usually acceptable for the Hydrochloride (HCl) salt, the Free Base is thermally labile.

-

The Risk: The tetralin ring system is prone to autoxidation at the benzylic position (C1 of the tetralin ring), accelerated by heat and light.

-

Protocol:

-

Long-term: Store at -20°C under Argon or Nitrogen.

-

Container: Amber glass (Type I) with a Teflon-lined screw cap.

-

Hygroscopicity: If the sample is the HCl salt, it is hygroscopic. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation, which catalyzes hydrolysis.

-

Summary of Solid State Stability:

| Parameter | Recommendation | Scientific Rationale |

| Temperature | -20°C (Preferred) | Slows kinetic rate of benzylic oxidation. |

| Atmosphere | Inert Gas (Ar/N2) | Displaces oxygen, preventing radical chain initiation. |

| Light | Amber Glass | UV light initiates radical formation at the benzylic carbon. |

| State | HCl Salt | The protonated amine is more resistant to N-oxidation than the free base. |

Module 2: Solution Chemistry & Preparation

Q: My HPLC peak area for THC drops by 5% over a 12-hour sequence. I am using Acetonitrile:Water (50:50). What is happening?

A: You are likely observing Solvent-Mediated Thermal Degradation . Acetonitrile (ACN) is generally aprotic, but at neutral pH, the secondary amine of THC can exist in equilibrium with its free base. In the presence of dissolved oxygen and heat (autosampler >15°C), two reactions occur:

-

N-Oxidation: The secondary amine reacts with dissolved oxygen.

-

Re-aromatization: The tetralin ring loses hydrogen to revert to the naphthalene system (Cinacalcet), driven by the thermodynamic stability of the aromatic ring.

Corrective Protocol: The "Acid-Chill" System

To stabilize THC in solution, you must protonate the amine and suppress radical activity.

Step-by-Step Preparation:

-

Solvent Choice: Use Methanol (MeOH) instead of ACN for stock solutions. MeOH is a protic solvent that hydrogen-bonds with the amine, offering a "solvation shell" that hinders oxidation.

-

Acidification: Add 0.1% Formic Acid or Phosphoric Acid to the diluent.

-

Temperature: Set the autosampler to 4°C . This is non-negotiable for THC.

Workflow Visualization: Sample Preparation Logic

Figure 1: Decision tree for maximizing Tetrahydro Cinacalcet solution stability. Green paths indicate the optimal workflow.

Module 3: Advanced Troubleshooting (FAQs)

Q: I see a "Ghost Peak" at RRT 0.95 relative to Cinacalcet. Is this THC degradation?

A: Likely, yes. If THC degrades via oxidative dehydrogenation , it reverts to the parent compound (Cinacalcet) or forms the N-oxide .

-

Check: Does the ghost peak spectrum match Cinacalcet (UV max ~282 nm)?

-

Mechanism: The tetralin ring (partially saturated) is thermodynamically less stable than the fully aromatic naphthalene ring of Cinacalcet. Heat catalyzes the loss of

(formally) to restore aromaticity.

Q: Can I use ultrasonic baths to dissolve the sample?

A: Strictly Limit Sonication. Ultrasonic baths generate local "hot spots" (cavitation) exceeding 100°C and generate hydroxyl radicals from water.

-

Better Approach: Vortex for 30 seconds, then use a shaker table. If sonication is necessary, use an ice-bath insert and limit to < 2 minutes.

Degradation Pathway Visualization

Figure 2: Primary thermal degradation pathways. Note the risk of the sample reverting to the parent drug (Cinacalcet) under stress.

References

-

Reddy, P. S., et al. (2015).[3] "Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation." Scientia Pharmaceutica, 83(4), 583–598.[3] Link

-

Chaudhari, Y., et al. (2021).[4] "Stability Indicative Assay Development and Validation of Cinacalcet HCl." SAMRIDDHI: A Journal of Physical Sciences, Engineering and Technology, 13(1).[4] Link

-

Einbu, A., et al. (2022). "Impact of Solvent on the Thermal Stability of Amines." Industrial & Engineering Chemistry Research, 61(43), 15984–15996. Link

-

International Conference on Harmonisation (ICH). (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) and Certificate of Analysis provided by your standard supplier.

Sources

- 1. (PDF) On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase [academia.edu]

- 2. Cinacalcet - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. smsjournals.com [smsjournals.com]

Validation & Comparative

Precision Quantification of Tetrahydro Cinacalcet: A Comparative Guide to Relative Response Factor (RRF) Determination

Executive Summary: The Structural Challenge

In the impurity profiling of Cinacalcet Hydrochloride , the quantification of Tetrahydro Cinacalcet (THC-Cin) presents a specific chemically-driven challenge. Unlike simple salt forms or minor alkyl variants, THC-Cin represents a partial hydrogenation of the naphthalene ring system to a tetrahydronaphthalene (tetralin) moiety.

Why this matters: The naphthalene ring is the primary chromophore in Cinacalcet responsible for UV absorption at

This guide outlines the definitive protocol for establishing the Relative Response Factor (RRF) for Tetrahydro Cinacalcet, comparing it against alternative quantification strategies.

Technical Background: Chromophores and Causality

To understand the RRF, we must analyze the structural shift.

-

Cinacalcet (API): Contains a Naphthalene ring.[1] High molar absorptivity due to extended

-electron conjugation. -

Tetrahydro Cinacalcet (Impurity): Contains a Tetralin (benzene-fused cyclohexane) ring.[2] The conjugation is reduced to that of a simple benzene derivative.

The Consequence: At the typical analytical wavelength for Cinacalcet (281 nm), the Tetrahydro impurity absorbs significantly less light.

-

Without RRF: A peak area of 1000 might correspond to 1.0 µg of API, but that same area could correspond to 5.0 µg of Tetrahydro Cinacalcet.

-

Result: You report 0.1% impurity when it is actually 0.5%—potentially failing release specifications.

Diagram 1: Structural Impact on Detection

The following logic flow illustrates why Area Normalization fails for this specific impurity.

Caption: Impact of hydrogenation on UV response. The loss of naphthalene conjugation leads to lower sensitivity, requiring an RRF correction factor > 1.0.

Comparative Analysis: Quantification Strategies

Before executing the protocol, evaluate why RRF is the chosen method for routine QC over alternatives.

| Feature | Method A: Area Normalization | Method B: External Standard | Method C: RRF (Recommended) |

| Principle | Assumes Impurity Response = API Response. | Run pure Impurity Std with every batch. | Use API Std + Correction Factor (RRF). |

| Accuracy for THC-Cin | Very Low. (Due to structural diff). | High. (Direct comparison). | High. (Mathematically corrected). |

| Cost | Low.[2] | High (Requires expensive impurity stds daily). | Low (Impurity std only needed once for validation). |

| Workflow Efficiency | Fast. | Slow (Extra prep/injections). | Fast (Calculation applied in CDS). |

| Regulatory Risk | High. Likely rejection during audit. | Low. | Low (Accepted by ICH/USP). |

Verdict: For Tetrahydro Cinacalcet, Method C (RRF) is the only viable option that balances regulatory compliance with operational efficiency.

Experimental Protocol: Determination of RRF

This protocol complies with USP <621> and ICH Q2(R1) guidelines.[3]

Phase 1: System Suitability & Preparation

Objective: Ensure the HPLC system is precise before collecting slope data.

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient or Isocratic depending on separation).[2]

-

Column: C18 or Phenyl-Hexyl (Phenyl columns often provide better selectivity for aromatic impurities like Cinacalcet).

-

Wavelength: 215 nm (for max sensitivity) or 281 nm (selective for naphthalene). Note: RRF will differ significantly between these two wavelengths.

Phase 2: Linearity Solution Preparation

Prepare a minimum of 5 concentration levels for both the API (Cinacalcet) and the Impurity (Tetrahydro Cinacalcet).

-

Range: From Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., 0.15%).

-

Example Concentrations: 0.5, 1.0, 2.0, 5.0, and 10.0 µg/mL.

Phase 3: Data Acquisition & Calculation

Inject each solution in triplicate. Plot Peak Area (y-axis) vs. Concentration (x-axis) .[4][5]

The Formula:

-

Correction Factor (CF): In some Chromatography Data Systems (CDS), the inverse is used (

). Ensure you know which your software requires.

Simulated Data & Calculation (Case Study)